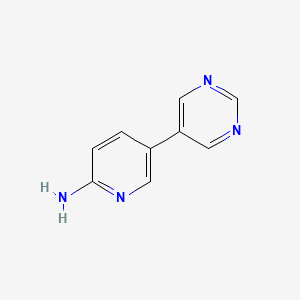

5-(Pirimidin-5-il)piridin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(Pyrimidin-5-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine and pyrimidine ring system. This structure is of interest due to its potential applications in coordination chemistry and its ability to form complexes with various metals, which can be useful in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of complex ring systems through various reactions. For instance, the synthesis of 2,6-di(pyrimidin-4-yl)pyridine ligands involves the formation of functionalized molecular clefts upon metal coordination, as seen in the study of ligands based on a similar pyridine-pyrimidine scaffold . Another related synthesis is the preparation of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, which also involves the formation of a complex ligand that can coordinate with metals like ZnCl2 . These syntheses typically involve multiple steps, including cyclization reactions and the use of various reagents to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(Pyrimidin-5-yl)pyridin-2-amine is often characterized using techniques such as X-ray crystallography, as demonstrated in the structural analysis of a novel heterocyclic compound with a pyridin-2-yl group . These studies provide detailed information on the molecular geometry, which can be optimized using computational methods like density functional theory (DFT). The presence of nitrogen atoms in the heterocyclic rings often allows for coordination with metal ions, leading to the formation of stable complexes.

Chemical Reactions Analysis

Compounds containing the pyridin-2-yl group can undergo various chemical reactions, including cyclization and complexation with metal ions. For example, the reaction of ethyl 4-chloro-5-pyrimidinecarboxylates with 2-aminopyridine leads to the synthesis of pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones and their rearrangement to related compounds . Additionally, the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines involves a series of reactions, including formylation and palladium-catalyzed cross-coupling, to introduce substituents at specific positions on the tricyclic scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like 5-(Pyrimidin-5-yl)pyridin-2-amine are influenced by their molecular structure. For instance, the presence of auxiliary amines can increase the stability of metal complexes . The photoluminescence properties of these compounds can also vary depending on their state (solution vs. solid) and the presence of metal complexes, as observed in the study of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex . The introduction of substituents such as methyl groups can affect the packing and interactions in the solid state, as seen in the coordination polymers formed by 4'-(pyrimidin-5-yl)-4,2':6',4''-terpyridines .

Aplicaciones Científicas De Investigación

Investigación del Cáncer: Moduladores de Nur77

Los derivados de pirimidina han sido explorados por su potencial en el tratamiento del cáncer. Por ejemplo, un estudio descubrió que ciertos compuestos basados en pirimidina pueden actuar como moduladores de Nur77, una proteína involucrada en la muerte celular y la supervivencia, mostrando actividad selectiva y potente contra el cáncer de mama triple negativo .

Aplicaciones Antiinflamatorias

Las pirimidinas exhiben efectos antiinflamatorios al inhibir la expresión y las actividades de varios mediadores inflamatorios como la prostaglandina E2, la sintasa de óxido nítrico inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas. Esto las hace valiosas en el desarrollo de fármacos antiinflamatorios .

Actividades Antifibróticas

La investigación de nuevos compuestos de pirimidina ha producido sustancias con significativas actividades antifibróticas, superando a fármacos establecidos como la Pirfenidona. Estos compuestos podrían usarse potencialmente en el tratamiento de enfermedades fibróticas .

Actividad Fungicida

Se han sintetizado derivados de pirimidinamina basados en principios de bioisosterismo utilizando pirimidifen como plantilla. Estos nuevos compuestos han demostrado una excelente actividad fungicida, que podría aplicarse en las ciencias agrícolas para proteger los cultivos de enfermedades fúngicas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 5-(Pyrimidin-5-yl)pyridin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

5-(Pyrimidin-5-yl)pyridin-2-amine interacts with its target, PLK4, by inhibiting its activity . The compound acts as a potent inhibitor of PLK4, thereby disrupting the process of centriole duplication and potentially leading to cell cycle arrest .

Biochemical Pathways

The inhibition of PLK4 by 5-(Pyrimidin-5-yl)pyridin-2-amine affects the centriole duplication pathway . This disruption can lead to genome instability, a condition that is often associated with cancer . By inhibiting PLK4, the compound may prevent the uncontrolled cell division that characterizes cancerous growth .

Pharmacokinetics

The compound 5-(Pyrimidin-5-yl)pyridin-2-amine exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound has a long half-life in the body, which could enhance its bioavailability and therapeutic potential . .

Result of Action

At the cellular level, 5-(Pyrimidin-5-yl)pyridin-2-amine presents excellent antiproliferative activity against breast cancer cells . This suggests that the compound’s action results in the inhibition of cell proliferation, a key characteristic of cancer .

Propiedades

IUPAC Name |

5-pyrimidin-5-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUXUXHZLUYFAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629590 |

Source

|

| Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827588-84-1 |

Source

|

| Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)